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Compound of Interest

4-Hydroxy-3-pentanoyl-2H-
Compound Name:
chromen-2-one

CAS No.: 36953-87-4

Cat. No.: B11866261

Get Quote

Introduction & Pharmacological Context

3-Valeryl-4-hydroxycoumarin (3-pentanoyl-4-hydroxycoumarin) is a lipophilic derivative of the 4-
hydroxycoumarin class, sharing the pharmacophore of the anticoagulant warfarin. Its structural
core—a benzopyrone ring substituted at the C3 position with an acyl chain—exhibits a distinct
chemical behavior governed by keto-enol tautomerism.[1]

From a drug development perspective, the valeryl (pentanoyl) side chain introduces a critical
lipophilic element (

), enhancing cell membrane permeability compared to its lower homologs (e.g., 3-acetyl-4-
hydroxycoumarin). This modification is strategic for optimizing bioavailability while retaining the
Vitamin K epoxide reductase (VKOR) inhibitory potential.

Synthesis & Reaction Pathway[2][3][4][5][6][7]1[8][9]
[10]
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The synthesis of 3-valeryl-4-hydroxycoumarin typically proceeds via the C-acylation of 4-
hydroxycoumarin. The reaction is thermodynamically driven to the C3 position due to the high
electron density at this carbon in the enolate form.

Experimental Protocol: C-Acylation
Reagents: 4-Hydroxycoumarin, Valeryl Chloride (Pentanoyl chloride), Pyridine (or
in acetic acid). Conditions: Reflux, anhydrous conditions.

o Activation: 4-Hydroxycoumarin is dissolved in pyridine. The base deprotonates the hydroxyl
group, forming the enolate.

o Acylation: Valeryl chloride is added dropwise. The enolate attacks the carbonyl carbon of the
acid chloride.

o Rearrangement: The initial O-acylated product (4-valeryloxycoumarin) undergoes a Fries-
type rearrangement (often thermally or acid-catalyzed) to the thermodynamically stable 3-
valeryl-4-hydroxycoumarin.
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Figure 1: Synthetic pathway transforming 4-hydroxycoumarin to the 3-valeryl derivative via O-
acylation and subsequent rearrangement.

Structural Dynamics: The Tautomeric Equilibrium

The defining spectroscopic feature of 3-acyl-4-hydroxycoumarins is the existence of an
intramolecular hydrogen bond that stabilizes the enol tautomer.

e Form A (Diketo): 2,4-dioxo chroman structure. Rare in non-polar solvents.
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e Form B (Enol): 4-hydroxy-3-acyl structure. Stabilized by a 6-membered pseudo-ring formed
by H-bonding between the 4-OH and the acyl carbonyl oxygen.

Critical Insight: In non-polar solvents like

, the equilibrium shifts almost exclusively to the Enol Form, resulting in a characteristic
deshielded proton signal in NMR. In polar aprotic solvents (DMSO-

), the solvent competes for H-bonding, potentially broadening signals.

Fast Equilibrium

Diketo Form | (Solvent Dependent) - Enol Form
(Chromandione) (Pseudo-cyclic H-bond)

Click to download full resolution via product page

Figure 2: The keto-enol tautomerism. The Enol form is dominant in non-polar media due to
intramolecular H-bonding (resonance assisted hydrogen bond).

Spectroscopic Data Profile
A. Proton NMR ( NMR)

Solvent:

(Chloroform-d) | Frequency: 400 MHz

The

NMR spectrum is the primary validation tool. The key diagnostic is the chelated hydroxyl proton
appearing at an extremely low field.
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Chemical Shift
( Multiplicity

» Ppm)

Integration

Assignment

Structural
Insight
(Causality)

17.80 - 18.00 Singlet (s)

1H

4-OH (Enolic)

Diagnostic Peak.
Extreme
deshielding due
to strong
intramolecular H-
bond with the
side-chain

carbonyl.

Doublet of
Doublets (dd)

7.90 - 8.00

1H

H-5 (Aromatic)

Deshielded by
the anisotropic
effect of the
adjacent
carbonyl (C4).

7.55-7.65 Multiplet (m)

1H

H-7 (Aromatic)

Typical aromatic

resonance.

7.30-7.40 Multiplet (m)

2H

H-6, H-8

Overlapping

aromatic signals.

3.05 - 3.15 Triplet (t)

2H

(C2)

Adjacent to the
acyl carbonyl;
deshielded.

1.65-1.75 Multiplet (m)

2H

(C3)

Shielded relative

to

1.35-1.45 Multiplet (m)

2H

(C4)

Typical
methylene chain

signal.
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- Terminal methyl

group.

0.95-1.00 Triplet () 3H
(C5)

Self-Validating Protocol:

e Exchange: Add 2 drops of

to the NMR tube. Shake and re-acquire. The singlet at 17.8 ppm must disappear. If it
remains, the signal is an impurity (e.g., aldehyde), not an exchangeable proton.

B. Carbon-13 NMR ( NMR)

Solvent:

| Frequency: 100 MHz
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Chemical Shift (

Assignment Structural Insight
» Ppm)
) ] Ketonic carbonyl. High shift
205.0 - 206.0 C=0 (Side Chain) ]
confirms acyl nature.
Highly deshielded due to
178.0 - 180.0 C-4 (Enolic C-OH) oxygen attachment and
conjugation.
Characteristic lactone
160.0 - 162.0 C-2 (Lactone C=0)
carbonyl.
Quaternary aromatic carbon
154.0 - 155.0 C-8a
bonded to oxygen.
135.0 - 136.0 C-7 Aromatic CH.
125.0-126.0 C-5 Aromatic CH.
124.0-125.0 C-6 Aromatic CH.
116.0- 117.0 C-8 Aromatic CH.
115.0-116.0 C-4a Quaternary aromatic carbon.
Diagnostic. Highly shielded for
an alkene carbon due to
100.0 - 102.0 C-3 electron donation from the 4-
OH group (enamine-like
character).
40.0-42.0 - Aliphatic chain start.
26.0-27.0 - Aliphatic chain.
22.0-23.0 - Aliphatic chain.
13.8-14.0 Terminal methyl.
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C. Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR (Attenuated Total Reflectance)

The IR spectrum is complex due to the conjugation and H-bonding.

Wavenumber (

)

Vibration Mode

Description

3200 - 2500 (Broad)

O-H Stretch

"Chelated OH". The band is
extremely broad and shifted to
lower frequencies due to
strong intramolecular H-

bonding. Often obscures C-H

stretches.
1710 - 1690 C=0]2] Stretch (Lactone) The lactone carbonyl.
The side-chain ketone is
involved in H-bonding,
C=0 Stretch (Ketone/H- o
1620 - 1600 lowering its frequency
bonded) o )
significantly (pseudo-aromatic
ring character).
_ Benzene ring skeletal
1605, 1560 C=C Aromatic ] )
vibrations.
Characteristic of ortho-
760 - 750 C-H Bending (Out-of-plane) disubstituted benzene (4

adjacent H atoms).

D. Mass Spectrometry (EI-MS)

lonization: Electron Impact (70 eV)

The fragmentation pattern confirms the side chain length.

e Molecular lon (
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): m/z 246 (Consistent with

)

e Base Peak: Often the loss of the alkyl chain or the coumarin core (

at m/z 161).

» McLafferty Rearrangement: Not prominent due to the cyclic nature, but

-cleavage is common.

o m/z 203: Loss of propyl radical (

) from the pentanoyl chain (cleavage after

).

o m/z 189: Loss of butyl radical (

).

o m/z 121: Salicyloyl cation (characteristic of coumarin degradation).

Experimental Validation Workflow

To ensure data integrity during your characterization, follow this decision tree:

© 2026 BenchChem. All rights reserved. 8/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11866261?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Synthesized Product

l

TLC (Hexane:EtOAc 3:1)
Single Spot?

Yes

Melting Point Check
(Expected: 90-110°C range)

:

1H NMR (CDCI3)

No

Check OH Signal
(>17 ppm?)

Yes

D20 Exchange Test No (or <10 ppm)

Signal Disappears \Signal Persists

Recrystallize

Validated Structure (EtOH/Water)

Click to download full resolution via product page

Figure 3: Validation workflow. The persistence of the >17 ppm signal without D20 exchange
indicates impurity; its disappearance confirms the enolic OH.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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